Benzene-1,4-diboronic acid mono-MIDA ester
Description
Benzene-1,4-diboronic acid mono-MIDA ester (CAS: 1104665-01-1) is a specialized boronic acid derivative where one of the two boronic acid groups on the benzene ring is protected by a methyliminodiacetic acid (MIDA) ester. Its molecular formula is C₁₁H₁₃B₂NO₆, and it appears as a white solid with a purity of ≥98% . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling controlled reactivity for complex organic syntheses. Its MIDA-protected boronic acid group enhances stability under ambient conditions, making it advantageous for research and industrial applications requiring precise reaction control .
Structure
2D Structure
Properties
IUPAC Name |
[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13B2NO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5,17-18H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGTOKUNBZXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13B2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675340 | |
| Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104665-01-1 | |
| Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of Benzene-1,4-diboronic acid mono-MIDA ester generally follows a strategy of reacting benzene-1,4-diboronic acid with MIDA anhydride under controlled conditions to selectively form the mono-MIDA ester. The process involves:
- Starting material: benzene-1,4-diboronic acid (with two boronic acid groups at para positions).
- Reagent: MIDA anhydride, which reacts with boronic acids to form stable MIDA boronate esters.
- Solvent: Anhydrous dioxane is commonly used.
- Conditions: Heating at approximately 70 °C for 24 hours under an inert atmosphere (nitrogen) to promote esterification.
- Work-up: After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the mono-MIDA ester product.
This method is adapted from general procedures for MIDA boronate synthesis and has been successfully applied to various boronic acids, including benzene-1,4-diboronic acid.
Detailed Experimental Procedure (Adapted from MIDA Boronate Maker Kit Protocol)
| Step | Description |
|---|---|
| 1 | Weigh 0.5 mmol of benzene-1,4-diboronic acid into a 7 mL glass vial. |
| 2 | Add 1.5 mmol (3 equivalents) of MIDA anhydride to the vial. |
| 3 | Seal the vial with a PTFE septum cap, evacuate and backfill with nitrogen three times to maintain an inert atmosphere. |
| 4 | Add 1.5 mL anhydrous dioxane as solvent. |
| 5 | Heat the vial at 70 °C for 24 hours with stirring to allow selective mono-esterification. |
| 6 | Cool the reaction mixture to room temperature. |
| 7 | Dilute with approximately 10 mL of water and extract the mixture with ethyl acetate (3 × 5 mL). |
| 8 | Combine organic layers, dry over MgSO4, filter, and concentrate under vacuum to obtain crude product. |
| 9 | Purify the product by precipitation or chromatography if necessary to isolate pure this compound. |
This approach yields the mono-MIDA ester selectively, leaving one boronic acid group free for further functionalization or reactions.
Reaction Mechanism Insights
- The MIDA anhydride reacts with one boronic acid group to form a cyclic boronate ester involving the nitrogen and oxygen atoms of the MIDA ligand.
- The reaction conditions favor mono-substitution due to stoichiometric control (excess MIDA anhydride) and steric/electronic factors.
- The unprotected boronic acid remains available for subsequent coupling or derivatization.
Purification and Characterization
- The crude product is often purified by solvent precipitation (e.g., dissolving in acetone followed by addition of hexanes/diethyl ether mixture) to precipitate the mono-MIDA ester.
- Analytical techniques such as 1H NMR, 13C NMR, and 11B NMR confirm the formation of the mono-MIDA ester.
- High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.
- Purity is typically >95% for research-grade material.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | Benzene-1,4-diboronic acid | Commercially available or synthesized |
| MIDA reagent | MIDA anhydride (3 equiv.) | Ensures selective mono-esterification |
| Solvent | Anhydrous dioxane | Aprotic, high boiling point solvent |
| Temperature | 70 °C | Optimal for reaction rate and selectivity |
| Reaction time | 24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |
| Work-up solvent | Ethyl acetate | Efficient extraction of product |
| Drying agent | Magnesium sulfate | Removes residual water |
| Purification method | Precipitation or chromatography | Removes impurities and unreacted materials |
| Yield | Typically high (up to 90% reported) | Depends on reaction scale and purity |
Research Findings and Optimization Notes
- The use of MIDA anhydride is a mild and simple method for preparing MIDA boronates, including mono-MIDA esters, avoiding harsher conditions or multiple protection/deprotection steps.
- The reaction is scalable and reproducible, suitable for preparing multi-gram quantities.
- Selectivity for mono-ester formation can be influenced by stoichiometry and reaction time; excess MIDA anhydride and controlled heating favor mono-substitution over di-substitution.
- The MIDA protection improves stability against hydrolysis and facilitates handling and storage compared to free boronic acids.
- This preparation method is compatible with various substituted boronic acids, indicating broad applicability.
Chemical Reactions Analysis
Chemical Reactions
Benzene-1,4-diboronic acid mono-MIDA ester has several notable applications. Studies show that this compound can form stable complexes with diols and other nucleophiles. These interactions are important for its use in catalysis and sensor technology. Research suggests that changing the MIDA group can affect how well it binds and how selective it is towards different biological targets or catalytic processes.
One key chemical reaction involving this compound is the Suzuki coupling reaction.
Chemoselectivity
Aryl boronic acid/BPin systems can undergo chemoselective oxidation using boronate phase transfer to control potential solution speciation processes . This method can also invert conventional chemoselectivity profiles using established MIDA protecting group chemistry .
Interactions with Substrates
Studies focusing on the interactions of this compound with various substrates have demonstrated its ability to form stable complexes with diols and other nucleophiles. These interactions are crucial for its application in catalysis and sensor technology. Research indicates that modifying the MIDA group can influence binding affinity and selectivity towards different biological targets or catalytic processes.
Multicomponent Mapping of Boron Chemotypes
The synthesis of α- and β-aminocyano(MIDA) is vital to develop chemoselective access to boron chemotypes .
Comparable Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzene-1,4-diboronic acid bis-MIDA ester | Bis-substituted | Contains two MIDA esters enhancing stability |
| Phenylboronic acid | Simple boronic acid | Lacks protective group; more reactive |
| Benzene-1,3-diboronic acid mono-MIDA ester | Isomeric structure | Different substitution pattern affecting reactivity |
This compound is unique because of its specific substitution pattern and MIDA group that allows for selective reactivity while maintaining stability compared to its analogs. Its applications in synthetic chemistry highlight its versatility relative to simpler or more complex boron compounds.
Scientific Research Applications
Scientific Research Applications
Benzene-1,4-diboronic acid mono-MIDA ester has several notable applications. Studies have shown its ability to form stable complexes with diols and other nucleophiles, which is crucial for its application in catalysis and sensor technology. Research also indicates that modifying the MIDA group can influence binding affinity and selectivity towards different biological targets or catalytic processes.
Comparable Compounds
This compound shares structural similarities with other boron-containing compounds. The following table compares this compound with some related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzene-1,4-diboronic acid bis-MIDA ester | Bis-substituted | Contains two MIDA esters enhancing stability |
| Phenylboronic acid | Simple boronic acid | Lacks protective group; more reactive |
| Benzene-1,3-diboronic acid mono-MIDA ester | Isomeric structure | Different substitution pattern affecting reactivity |
This compound is unique because of its specific substitution pattern and protective MIDA group, which allows for selective reactivity while maintaining stability compared to its analogs. Its applications in synthetic chemistry highlight its versatility relative to simpler or more complex boron compounds.
Chemoselective Oxidation
Chemoselective oxidation of aryl organoboron systems, including this compound, can be achieved by selective boronate phase transfer while controlling potential solution speciation processes . This approach can formally invert conventional chemoselectivity profiles using established MIDA protecting group chemistry . Spectroscopic investigations of the biphasic reactions provide insight into the mechanism by which chemoselectivity is achieved and how this may be predicted .
Interactions with Substrates
Mechanism of Action
The mechanism by which Benzene-1,4-diboronic acid mono-MIDA ester exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain such functional groups. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Benzene-1,4-diboronic Acid (Parent Compound)
CAS : 4612-26-4
Molecular Formula : C₆H₈B₂O₄
Key Differences :
- Reactivity : Unlike the MIDA-protected derivative, the parent compound contains two free boronic acid (–B(OH)₂) groups, rendering it highly reactive but moisture-sensitive. This limits its shelf life and requires stringent storage conditions (dry, inert atmosphere) .
- Applications : Benzene-1,4-diboronic acid is widely used in covalent organic framework (COF) synthesis due to its ability to form boroxine rings via self-condensation (Fig. 1). It also serves as a precursor for dynamic cross-links in vitrimers .
Phenylboronic Acid Pinacol Ester Derivatives
Example : Potassium phenyltrifluoroborate
Key Differences :
- Solubility : Pinacol esters are typically more soluble in organic solvents than MIDA esters, facilitating homogeneous reactions.
- Reaction Control : MIDA esters offer superior stability in aqueous or protic environments, enabling sequential Suzuki couplings without premature deprotection .
Other Boronic Acid Esters in Dynamic Materials
Example : Benzene-1,4-diboronic acid bis(2,3-dihydroxypropyl methacrylate) ester
Key Differences :
- Functionality : This derivative forms dynamic covalent networks in vitrimers, enabling self-healing properties at elevated temperatures. In contrast, the MIDA ester’s rigid protection group limits its utility in dynamic systems but enhances stability for stepwise syntheses .
Comparative Data Table
Biological Activity
Benzene-1,4-diboronic acid mono-MIDA ester (CAS No. 1104665-01-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13B2NO6
- Molecular Weight : 276.85 g/mol
- Structure : The compound features a benzene ring substituted with two boronic acid groups and a MIDA (Methyliminodiacetic acid) ester, which enhances its stability and solubility in biological systems .
Mechanisms of Biological Activity
This compound exhibits a range of biological activities primarily due to its interactions with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on serine hydrolases, particularly α/β-hydrolase domain 3 (ABHD3). In vitro studies have demonstrated that it can inhibit ABHD3 activity with nanomolar IC50 values, indicating strong potency as a chemical probe for enzyme modulation .
- Antioxidant Activity : Studies have reported that derivatives of boronic acids exhibit antioxidant properties. For instance, related compounds have been shown to scavenge free radicals effectively, with IC50 values indicating their potential in reducing oxidative stress in cellular models .
Antitumor Activity
Recent research has highlighted the cytotoxic effects of this compound on cancer cell lines. For example:
- MCF-7 Cell Line : The compound exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line. This suggests potential applications in cancer therapy by selectively targeting malignant cells while sparing healthy ones .
Enzyme Activity Profiling
In addition to its antitumor properties, the compound has been evaluated for its effects on various enzymes:
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
These results indicate that this compound can modulate important enzymatic pathways involved in neurodegenerative diseases and metabolic disorders .
Q & A
Q. What are the key synthetic routes for preparing benzene-1,4-diboronic acid, and how is its purity validated?
Benzene-1,4-diboronic acid is synthesized via palladium-catalyzed cross-coupling reactions, as referenced in protocols for Suzuki-Miyaura coupling precursors. For example, it is prepared using aryl halides and bis(pinacolato)diboron under anhydrous conditions with Pd(PPh₃)₄ as a catalyst . Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization typically employs / NMR and LC-MS to confirm structural integrity and purity .
Q. What are the primary applications of benzene-1,4-diboronic acid in cross-coupling reactions?
This compound serves as a bifunctional boronic acid precursor in Suzuki-Miyaura cross-coupling to synthesize biaryl systems, critical in organic electronics and polymer chemistry. It also enables sequential allylation and conjugate addition in Pd-catalyzed reactions, forming complex polycyclic frameworks for materials science applications . Reaction optimization requires inert atmospheres, anhydrous solvents (e.g., THF, DMF), and controlled stoichiometry to minimize homo-coupling side products.
Q. How should researchers handle and store benzene-1,4-diboronic acid to ensure stability?
The compound is hygroscopic and thermally stable up to 300°C but degrades under acidic or oxidative conditions. Storage recommendations include desiccated environments at 2–8°C in amber glass vials to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods are mandatory due to its acute oral toxicity (Category 4) and potential respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Suzuki-Miyaura coupling yields using benzene-1,4-diboronic acid?
Discrepancies in reaction yields often arise from competing protodeboronation or steric hindrance. To mitigate this:
- Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize base selection (e.g., Cs₂CO₃ over K₂CO₃) to enhance boronate activation.
- Monitor reaction progress via NMR to detect intermediates.
Cross-validation with control experiments (e.g., using monofunctional boronic acids) can isolate systemic errors .
Q. What experimental strategies enhance the stability of boronate ester linkages in covalent organic frameworks (COFs)?
Benzene-1,4-diboronic acid forms boronate esters with diols in COF synthesis. To improve hydrolytic stability:
Q. How can benzene-1,4-diboronic acid be integrated into glucose-responsive drug delivery systems?
The compound forms dynamic boronate esters with cis-diols in glucose. In mesoporous silica nanoparticles (MSNs), it acts as a linker between alizarin complexone (fluorescent reporter) and gluconated insulin. Experimental steps:
- Functionalize MSNs with alizarin complexone via silane coupling.
- Immobilize insulin using benzene-1,4-diboronic acid under mild esterification (pH 7.4, 25°C).
- Validate glucose-responsive release via fluorescence quenching and HPLC .
Methodological Notes
- Contradiction Analysis : Always compare reaction outcomes with computational models (e.g., DFT for boronate ester stability) to reconcile experimental vs. theoretical data.
- Advanced Characterization : Use synchrotron-based XRD for COF structural resolution and in situ IR spectroscopy to monitor boronate ester formation kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
